![molecular formula C19H22N2O3S B5059602 1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol, also known as DMPEA-BZT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol acts as a selective dopamine transporter inhibitor, preventing the reuptake of dopamine into presynaptic neurons and increasing its concentration in the synaptic cleft. This increased dopamine activity leads to improved motor function and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol has been shown to increase dopamine activity in the brain, leading to improved motor function and reduced drug-seeking behavior. It has also been found to have a low affinity for other neurotransmitter transporters, reducing the risk of unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol has several advantages for lab experiments, including its selective action on dopamine transporters, low affinity for other neurotransmitter transporters, and potential therapeutic applications. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further research is needed to fully understand its long-term effects and potential side effects.
Orientations Futures
There are several future directions for 1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol research, including exploring its potential as a treatment for other neurological disorders, investigating its long-term effects and potential side effects, and developing more efficient synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with 1,5-dimethyl-1H-benzimidazole-2-thiol in the presence of a reducing agent. The final product is obtained through purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol has been extensively studied for its potential therapeutic applications, including as a treatment for Parkinson's disease, depression, and addiction. It has been found to act as a dopamine transporter inhibitor, increasing the availability of dopamine in the brain. This increased dopamine activity has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in addiction models.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12-5-7-16-15(9-12)20-19(21(16)2)25-11-17(22)14-10-13(23-3)6-8-18(14)24-4/h5-10,17,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHYIZLAJSDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC(C3=C(C=CC(=C3)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-2-(1,5-dimethylbenzimidazol-2-yl)sulfanylethanol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.